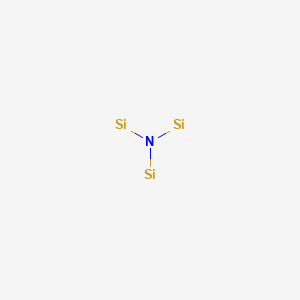
Silanamine,N,N-disilyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, N,N-disilyl- is an inorganic compound with the chemical formula H₉NSi₃. It is a colorless liquid that is poorly soluble in water. This compound is significant in the field of organosilicon chemistry and serves as an intermediate in the synthesis of various silicon-nitrogen compounds and organosilicon polymers .
Preparation Methods
Silanamine, N,N-disilyl- can be synthesized through the reaction of silane (such as trimethylsilane) with ammonia under appropriate conditions . The reaction typically involves the following steps:
Reaction of Silane with Ammonia: Silane is reacted with ammonia in a controlled environment to produce Silanamine, N,N-disilyl-.
Purification: The resultant product is purified to remove any impurities and obtain the desired compound.
Chemical Reactions Analysis
Silanamine, N,N-disilyl- undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form silicon-nitrogen-oxygen compounds.
Reduction: It can be reduced to form simpler silicon-nitrogen compounds.
Substitution: It can undergo substitution reactions where the silicon atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Silanamine, N,N-disilyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organosilicon compounds.
Biology: It is studied for its potential use in biological systems due to its unique properties.
Mechanism of Action
The mechanism of action of Silanamine, N,N-disilyl- involves its interaction with molecular targets and pathways in chemical reactions. It acts as a substrate in various catalytic reactions, including dehydrocoupling of amines with silanes, hydrosilylation of imines, and dealkenylative coupling of amines with vinylsilanes . These reactions result in the formation of silicon-nitrogen bonds, which are crucial for the synthesis of various organosilicon compounds.
Comparison with Similar Compounds
Silanamine, N,N-disilyl- can be compared with other similar compounds such as:
Disilylamine: Another silicon-nitrogen compound with similar properties.
Disilazane: A compound with a similar structure but different reactivity.
Silane, iminobis-: A compound with similar applications in organosilicon chemistry.
Silanamine, N,N-disilyl- is unique due to its specific reactivity and applications in the synthesis of silicon-nitrogen compounds and organosilicon polymers.
Properties
Molecular Formula |
NSi3 |
|---|---|
Molecular Weight |
98.26 g/mol |
InChI |
InChI=1S/NSi3/c2-1(3)4 |
InChI Key |
XILJKBKEJIZNSH-UHFFFAOYSA-N |
Canonical SMILES |
N([Si])([Si])[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


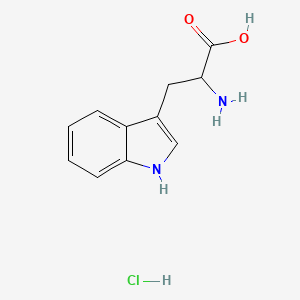
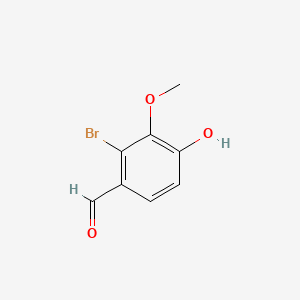
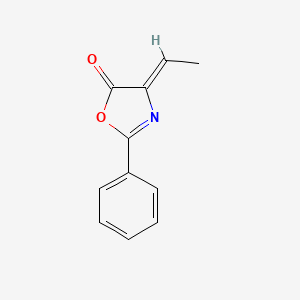
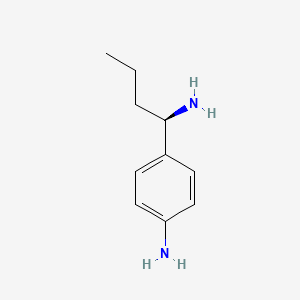
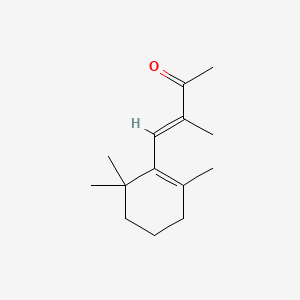
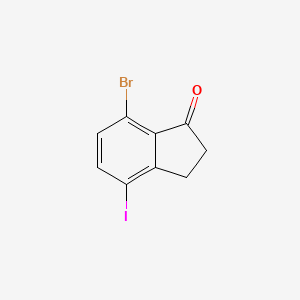
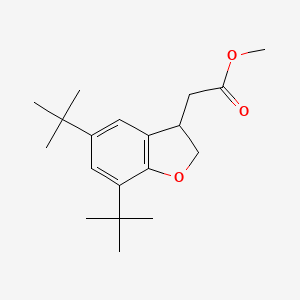
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)
![Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester](/img/structure/B12333011.png)
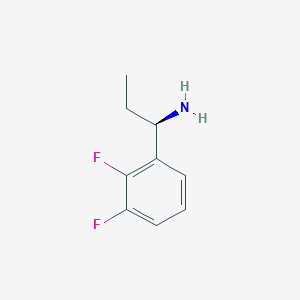
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333019.png)
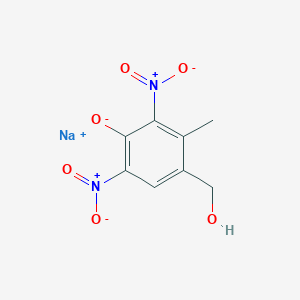
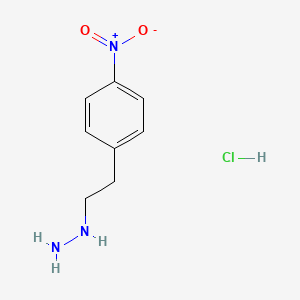
![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
